molecular formula C20H18N2O3 B11390671 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione CAS No. 4574-80-5

1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B11390671
CAS No.: 4574-80-5
M. Wt: 334.4 g/mol
InChI Key: UXCBNOJMNOBZMP-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 3-methoxyphenyl group at position 1 and a 1-methylindole moiety at position 2. The pyrrolidine-2,5-dione core is a privileged scaffold in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, making it suitable for targeting neurotransmitter receptors and enzymes . This compound is hypothesized to exhibit dual activity at serotonin-related targets, such as the serotonin transporter (SERT) and 5-HT1A receptor, based on structural similarities to other derivatives in the class .

Properties

CAS No.

4574-80-5

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H18N2O3/c1-21-12-17(15-8-3-4-9-18(15)21)16-11-19(23)22(20(16)24)13-6-5-7-14(10-13)25-2/h3-10,12,16H,11H2,1-2H3

InChI Key

UXCBNOJMNOBZMP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.

    Attachment of the Indole Moiety: The indole group can be introduced via a condensation reaction with a suitable indole derivative.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution or coupling reactions to attach the methoxyphenyl group to the pyrrolidine-2,5-dione core.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit potent anticancer properties. The structural characteristics of 1-(3-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione contribute to its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific pathways associated with cell death and inhibiting angiogenesis.
  • Case Study : A study published in the Bull. Chem. Soc. Ethiop. highlighted the synthesis of similar compounds that showed promising anticancer activity against various cell lines, suggesting potential for further investigation into this derivative's efficacy .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

  • Activity Spectrum : Its derivatives have been tested against a range of bacterial and fungal pathogens, demonstrating significant inhibitory effects.
  • Research Findings : In vitro studies suggest that the compound's structure allows it to disrupt microbial cell membranes or interfere with metabolic processes, leading to cell death .

Neuropharmacological Effects

Research indicates that pyrrolidine derivatives may possess neuroprotective properties:

  • Analgesic and Sedative Effects : Some studies have reported that similar compounds exhibit analgesic properties comparable to established painkillers like morphine. This suggests potential applications in pain management .
  • Mechanism Insights : These effects may be attributed to the modulation of neurotransmitter systems involved in pain perception and mood regulation.

Enzyme Inhibition

The compound's unique structure allows it to act as an inhibitor for various enzymes:

  • Target Enzymes : Research has shown that pyrrolidine derivatives can inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory applications.

Drug Development

Given its diverse biological activities, this compound serves as a valuable scaffold for drug development:

  • Lead Compound Potential : The pharmacophoric features make it a candidate for further modifications aimed at enhancing potency and selectivity against specific targets.

Summary of Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis; inhibits proliferation
Antimicrobial ActivitySignificant inhibitory effects on pathogens
NeuropharmacologyAnalgesic effects comparable to morphine
Enzyme InhibitionInhibits inflammatory enzymes

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to DNA or RNA.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Receptor Affinity

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at positions 1 and 3. Below is a comparative analysis with key analogues:

Compound Name Substituent at Position 1 Substituent at Position 3 Key Biological Activities Affinity (Ki, nM) References
Target Compound 3-Methoxyphenyl 1-Methyl-1H-indol-3-yl Dual SERT/5-HT1A (hypothesized) Not reported
Compound 31 (Wrobel et al.) Piperidine-linked 1H-Indol-3-yl 5-HT1A agonist 3.2 nM (5-HT1A)
YQ36 Phenyl 1-Methylindole + pyrazolopyridine Anti-MDR (multidrug resistance reversal) Not reported
3-Mercapto-1-(3-methoxyphenyl)pyrrolidine-2,5-dione (18) 3-Methoxyphenyl Mercapto (-SH) Antivirulence (Pseudomonas targeting) Not reported
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 4-Methoxyphenyl Piperidin-1-yl Not reported logP: 1.08
Key Observations:
  • 5-HT1A Affinity: Compound 31, featuring a piperidine ring, exhibits a Ki of 3.2 nM for 5-HT1A, outperforming serotonin (Ki = 2.1 nM) .
  • Anti-MDR Activity : YQ36, with a pyrazolopyridine substituent, demonstrates efficacy against multidrug-resistant cancers, highlighting the role of extended aromatic systems in MDR1 inhibition . The target compound’s 1-methylindole group may confer similar π-π stacking interactions but requires empirical validation.
  • Structural Flexibility : Mercapto derivatives (e.g., compound 18) prioritize thiol-mediated reactivity, likely targeting bacterial virulence factors rather than neural receptors .

Physicochemical Properties

The 3-methoxyphenyl and 1-methylindole groups influence solubility, logP, and bioavailability:

Compound Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~337.36* ~2.5* 5 ~60*
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione 288.34 1.08 6 39.53
YQ36 546.61 ~3.8* 8 ~90*

*Estimated based on structural similarity.

  • The target compound’s methoxy and indole groups increase hydrophobicity (logP ~2.5) compared to piperidine-containing derivatives (logP ~1.08) .
  • Higher polar surface area (~60 Ų) suggests moderate membrane permeability, suitable for central nervous system targets .

Biological Activity

1-(3-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of pyrrolidine derivatives with indole and methoxyphenyl moieties. The structural characteristics can be analyzed using techniques such as NMR spectroscopy and X-ray diffraction, which provide insights into its conformational properties and interactions.

Biological Activity Overview

The biological activity of 1-(3-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione has been evaluated in various studies, highlighting its potential as a multi-target pharmacological agent.

Pharmacological Properties

  • Serotonin Receptor Affinity : The compound has shown significant affinity for multiple serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and antidepressant effects. Compounds with similar structures have demonstrated Ki values in the nanomolar range for these receptors .
  • Antidepressant Activity : In vivo studies using the forced swim test (FST) have indicated that derivatives of this compound exhibit antidepressant-like activity. For instance, related compounds have been shown to enhance serotonin levels by inhibiting reuptake mechanisms .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • Antimicrobial Activity : Some derivatives have also been evaluated for their antibacterial properties, showing promising results against various bacterial strains .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 1-(3-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione and its analogs:

Case Study 1: Antidepressant Efficacy

A study assessed the antidepressant potential of a related compound in a mouse model. The results indicated a significant reduction in immobility time during the FST, suggesting an increase in antidepressant-like behavior. The compound acted as a dual inhibitor of serotonin reuptake and selective receptor agonism .

Case Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory effects of the compound on PBMCs activated by lipopolysaccharides (LPS). The results showed a marked decrease in cytokine production, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin Receptor AffinityHigh affinity for 5-HT_1A receptor (Ki ~ 2.3 nM)
Antidepressant ActivitySignificant reduction in immobility time (FST)
Anti-inflammatory EffectsInhibition of IL-6 and TNF-α production
Antimicrobial ActivityEffective against multiple bacterial strains

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione?

Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the indole moiety. A common approach is the Fischer indole synthesis , where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . Subsequent steps include functionalization of the indole ring (e.g., methylation at the 1-position) and coupling with the pyrrolidine-2,5-dione scaffold. Reaction conditions often require catalysts (e.g., palladium or copper) and inert atmospheres to stabilize reactive intermediates .

Q. How can researchers confirm the structural identity of this compound?

Answer: Structural verification relies on X-ray crystallography (for solid-state confirmation) and NMR spectroscopy (for solution-state analysis). For example, crystallographic data for analogous pyrrolidine-2,5-dione derivatives reveal planar indole rings and specific dihedral angles between substituents, which can guide interpretation . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formula and functional groups.

Q. What initial biological assays are recommended for evaluating its activity?

Answer: Prioritize in vitro assays targeting enzymes or receptors structurally related to the indole and pyrrolidine-dione motifs. For example:

  • Kinase inhibition assays (indole derivatives often target ATP-binding sites).
  • Cellular viability assays (e.g., MTT assays on cancer cell lines due to indole’s anti-proliferative potential).
  • Neuroprotective activity screening (pyrrolidine-diones are explored for glutamate receptor modulation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer: Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance:

  • Central Composite Design (CCD) identifies optimal conditions for coupling reactions.
  • Response Surface Methodology (RSM) minimizes byproduct formation in multi-step syntheses .
    Evidence from similar compounds shows that polar aprotic solvents (e.g., DMF) enhance reactivity in indole functionalization .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Answer: Follow a three-step validation framework :

Reproduce experimental conditions (e.g., confirm compound purity via HPLC).

Re-evaluate computational models : Adjust force fields in molecular dynamics (MD) simulations or refine docking parameters (e.g., solvation effects).

Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities independently .

Q. What computational methods are suitable for studying its reaction mechanisms?

Answer: Combine density functional theory (DFT) calculations with ab initio molecular dynamics (AIMD) to map energy barriers and transition states. For example:

  • DFT identifies intermediates in the indole-pyrrolidine coupling step.
  • AIMD simulates solvent effects on reaction kinetics .
    Validate predictions using isotopic labeling experiments (e.g., 13C^{13}\text{C}-NMR tracking).

Q. How can solubility challenges in in vivo studies be mitigated?

Answer: Develop prodrug strategies or nanoparticle formulations :

  • Prodrugs : Introduce hydrolyzable groups (e.g., esters) to the methoxyphenyl ring to enhance hydrophilicity.
  • Lipid-based nanoparticles : Encapsulate the compound to improve bioavailability. Precedents exist for morpholine-dione derivatives .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Answer: Use parallel synthesis to systematically modify:

  • Indole substituents : Replace the 1-methyl group with bulkier alkyl chains or electron-withdrawing groups.
  • Pyrrolidine-dione modifications : Introduce sp3^3-hybridized carbons or heteroatoms (e.g., sulfur) at the 3-position.
    Validate SAR using free-energy perturbation (FEP) simulations to predict binding affinity changes .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

Answer: Conduct meta-analysis with the following criteria:

  • Standardize assay protocols : Ensure consistent cell lines, incubation times, and controls.
  • Control for stereochemistry : Verify enantiopurity (e.g., chiral HPLC), as minor impurities can skew results.
  • Cross-reference with analogous compounds : Compare data from structurally related indole-pyrrolidine hybrids .

Methodological Resources

  • Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process control .
  • Data Analysis : Apply statistical frameworks from chemical technology research (e.g., ANOVA for yield optimization) .

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